"physical and chemical properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid"
"physical and chemical properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-(Cyclopropane-1,1-diyl)diacetic acid, also known as 1,1-Cyclopropanediacetic acid, is a dicarboxylic acid featuring a unique cyclopropane ring. This structural motif imparts significant rigidity and specific stereochemical properties to the molecule. While not extensively studied as a standalone bioactive compound, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the leukotriene receptor antagonist, Montelukast.[1][2][3][4] This guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol for a closely related precursor, and its role in the synthesis of Montelukast.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined properties in the literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [5] |
| Molecular Weight | 158.15 g/mol | [6] |
| CAS Number | 70197-77-2 | [7] |
| Melting Point | 105 °C | |
| Boiling Point (Predicted) | 383.5 ± 15.0 °C | |
| Density (Predicted) | 1.362 ± 0.06 g/cm³ | |
| Purity | Typically ≥95% | [5] |
| Synonyms | 1,1-Cyclopropanediacetic acid, 1,1-Bis(carboxymethyl)cyclopropane, [1-(Carboxymethyl)cyclopropyl]acetic acid | [7] |
Experimental Protocols
Synthesis of Cyclopropane-1,1-dicarboxylic Acid[8]
This procedure details the preparation of the parent dicarboxylic acid, which is a key starting material.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide solution
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Concentrated hydrochloric acid
-
Ether
-
Sodium chloride
-
Magnesium sulfate (anhydrous)
-
Activated carbon
-
Benzene
Equipment:
-
2-L three-necked flask with a mechanical stirrer
-
4-L Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
4-L separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.
-
Cool the mixture to 15°C using an ice bath while stirring magnetically.
-
Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.
-
Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter the mixture to obtain the product as white crystals.
Logical Relationships and Pathways
As a key intermediate, 2,2'-(Cyclopropane-1,1-diyl)diacetic acid plays a significant role in the multi-step synthesis of the drug Montelukast. The following diagram illustrates the logical flow of this synthesis, highlighting the position of the target compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or signaling pathway interactions of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid itself. Its primary significance in the scientific literature is as a structural component and intermediate in the synthesis of pharmacologically active molecules like Montelukast. The rigid cyclopropane unit is a valuable design element in medicinal chemistry, often used to orient functional groups in a specific and constrained conformation to enhance binding to biological targets. The biological activity of Montelukast, which is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, is well-established.
Conclusion
2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a molecule of interest primarily due to its role as a key building block in pharmaceutical synthesis. While comprehensive data on its intrinsic physical and biological properties are limited, its structural features make it a valuable component for constructing complex molecules. Further research into the experimental properties and potential biological activities of this compound and its derivatives could open new avenues for its application in drug discovery and development.
References
- 1. Synthesis method of montelukast sodium intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,2′-(CYCLOPROPANE-1,1-DIYL)DIACETIC ACID | CymitQuimica [cymitquimica.com]
- 6. 2,2`-(Cyclopropane-1,1-diyl)diacetic acid | CAS No- 70197-77-2 | Simson Pharma Limited [simsonpharma.com]
- 7. 2,2'-(cyclopropane-1,1-diyl)diacetic acid - CAS:70197-77-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
